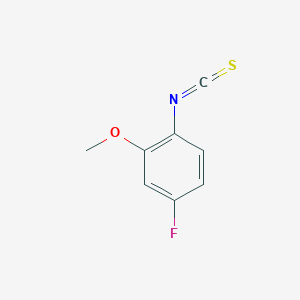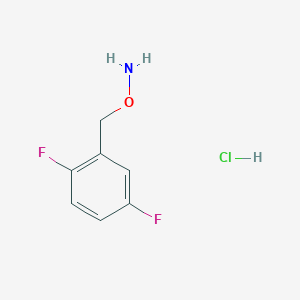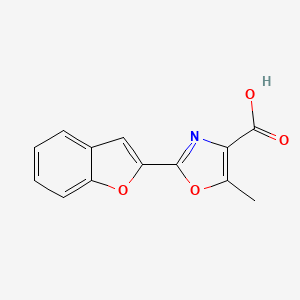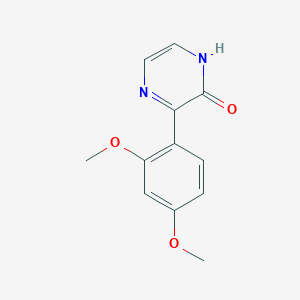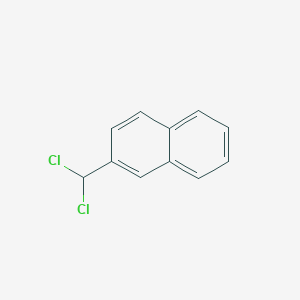
2-(Dichloromethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dichloromethyl)naphthalene is an organic compound with the molecular formula C11H7Cl3 It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a dichloromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)naphthalene typically involves the chlorination of 2-methylnaphthalene. The process includes the following steps:
Chlorination: 2-Methylnaphthalene is treated with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve efficient production.
化学反应分析
Types of Reactions: 2-(Dichloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Common Reagents and Conditions:
Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Products include various substituted naphthalenes.
Oxidation: Major products are naphthoquinones.
Reduction: The primary product is 2-methylnaphthalene.
科学研究应用
2-(Dichloromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Dichloromethyl)naphthalene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
2-(Chloromethyl)naphthalene: Similar in structure but with one less chlorine atom.
1-(Dichloromethyl)naphthalene: The dichloromethyl group is attached at a different position on the naphthalene ring.
2-Methylnaphthalene: The precursor compound used in the synthesis of 2-(Dichloromethyl)naphthalene.
Uniqueness: this compound is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
属性
分子式 |
C11H8Cl2 |
|---|---|
分子量 |
211.08 g/mol |
IUPAC 名称 |
2-(dichloromethyl)naphthalene |
InChI |
InChI=1S/C11H8Cl2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H |
InChI 键 |
ZGLSARJGRFRDFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
![2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)

sulfane](/img/structure/B13693284.png)
